4-Bromo-3-methoxy-2-naphthamide
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3-methoxy-2-naphthamide typically involves the bromination of 3-methoxy-2-naphthamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-3-methoxy-2-naphthamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-methoxy-2-naphthamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in the study of protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in materials science for the synthesis of novel materials .
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-3-methoxy-2-naphthamide can be compared with other similar compounds such as:
4-Bromo-2-naphthamide: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxy-2-naphthamide: Lacks the bromine atom, which may influence its chemical properties and uses.
4-Bromo-3-methoxybenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.
Biological Activity
4-Bromo-3-methoxy-2-naphthamide is an organic compound classified as an amide, characterized by its unique molecular structure that includes a naphthalene ring and substituents such as bromine and methoxy groups. Its molecular formula is C22H21BrN2O2 with a molecular weight of 425.3 g/mol. Despite its intriguing structure, research on the biological activity of this compound is currently limited, with many aspects of its pharmacological properties still unexplored.
The compound features a carbonyl group linked to a nitrogen atom, making it a potential candidate for various chemical reactions and biological interactions. The presence of the bromine and methoxy groups suggests possible reactivity in biological systems, although specific mechanisms remain largely unknown due to insufficient research.
Lack of Biological Activity Data
As of now, there is minimal published data regarding the biological activity of this compound. Most available information indicates that its mechanism of action in biological systems has not been elucidated. The compound is available commercially for proteomics research, hinting at potential applications in protein interaction studies, but detailed studies are yet to be conducted.
Possible Applications
Given the structural characteristics of this compound, it may serve as an intermediate in synthesizing more complex molecules or as a probe in biological assays. The naphthamide group has been associated with various biologically active compounds, suggesting that further investigation could yield insights into its interactions with enzymes or receptors.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:
Compound Name | Similarity Index | Key Features |
---|---|---|
4-Bromo-N-methoxy-N-(4-dimethylphenyl)acetamide | 0.84 | Contains a dimethylphenyl group |
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide | 0.82 | Features a nitro group |
4-Cyano-N-methoxy-N-methylbenzamide | 0.76 | Contains a cyano group |
N-Methoxy-N-(4-bromophenyl)-2-naphthamide | 0.78 | Similar naphthalene structure |
4-Bromo-N-propyl-1-naphthamide | 0.78 | Propyl substituent instead of methoxy |
This comparison illustrates the uniqueness of this compound through its specific combination of functional groups and structural characteristics, which may influence its reactivity and biological activity differently compared to its analogs.
Virtual Screening and Computational Studies
Given the lack of empirical data on the biological effects of this compound, virtual screening methodologies could be employed to predict its interactions with various biological targets. This approach can help identify potential therapeutic applications or metabolic pathways influenced by this compound.
Experimental Studies
Future experimental studies should focus on:
- In vitro assays : To evaluate cytotoxicity and potential therapeutic effects.
- Enzyme interaction studies : To determine specific enzyme targets and inhibition mechanisms.
- Animal models : To assess pharmacokinetics and pharmacodynamics in vivo.
Properties
IUPAC Name |
4-bromo-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPPWKIGDYTFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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